molecular formula C21H15NO4 B6524204 N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 477545-87-2

N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B6524204
CAS No.: 477545-87-2
M. Wt: 345.3 g/mol
InChI Key: JFDZBCCOHRVODF-UHFFFAOYSA-N
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Description

N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a naphthalene ring substituted with a methoxy group and a chromene ring system, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common method includes the formation of a chalcone intermediate, followed by an intramolecular oxidative cyclization reaction. For instance, a mixture of 1-(2-hydroxyphenyl)ethanone and 4-methoxy-1-naphthaldehyde in ethanol, with the addition of aqueous potassium hydroxide, can be used to form the chalcone. This intermediate is then subjected to oxidative cyclization to yield the desired chromene derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert carbonyl groups to alcohols or amines.

    Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the naphthalene ring.

Scientific Research Applications

N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves the inhibition of tubulin polymerization. Tubulin is a key component of the cytoskeleton in eukaryotic cells, and its polymerization is essential for cell division. By binding to the colchicine site on tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a naphthalene ring with a chromene ring system. This structural feature allows it to interact with biological targets in a distinct manner compared to other similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c1-25-18-11-10-16(13-6-2-3-7-14(13)18)22-21(24)20-12-17(23)15-8-4-5-9-19(15)26-20/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDZBCCOHRVODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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